4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside
Overview
Description
4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside: is a chemical compound with the molecular formula C20H24O7 . It is a derivative of glucopyranoside, where the glucose molecule is modified with a benzyl group at the 3-O position and a methoxyphenyl group at the 4-position. This compound is primarily used in glycoscience research due to its ability to serve as a precursor in the synthesis of diverse glycosides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucose, followed by selective benzylation and methoxylation. The reaction conditions often include the use of benzyl chloride and methoxyphenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The benzyl group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in organic solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is widely used in scientific research, particularly in the field of glycoscience. Its applications include:
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside involves its ability to form stable glycosidic linkages. The benzyl group at the 3-O position stabilizes the glucose core, allowing for selective modification of hydroxyl groups at other positions. This stability is crucial for further glycosylation or functionalization processes. The presence of the methoxyphenyl group provides additional stability, reducing the potential for unwanted side reactions during complex synthesis .
Comparison with Similar Compounds
- 4-Methoxyphenyl beta-D-glucopyranoside
- 4-Methoxyphenyl 3-O-Benzyl-4,6-O-benzylidene-beta-D-glucopyranoside
- 4-Methoxyphenyl 3-O-Benzyl-beta-D-galactopyranoside
Comparison: 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside is unique due to its specific substitution pattern, which provides stability and versatility in various synthetic pathways. Compared to other similar compounds, it offers better control over glycosylation reactions and is less prone to unwanted side reactions. This makes it an indispensable tool in glycoscience research .
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)-4-phenylmethoxyoxane-3,5-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-24-14-7-9-15(10-8-14)26-20-18(23)19(17(22)16(11-21)27-20)25-12-13-5-3-2-4-6-13/h2-10,16-23H,11-12H2,1H3/t16-,17-,18-,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPFTCBIXZWFIZ-LTFPLMDUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)OCC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OCC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441606 | |
Record name | 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303127-80-2 | |
Record name | 4-Methoxyphenyl 3-O-(phenylmethyl)-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303127-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxyphenyl 3-O-Benzyl-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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